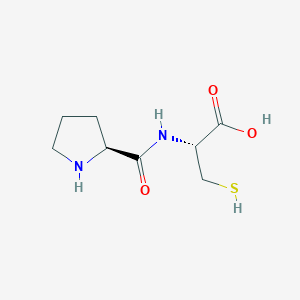

Prolyl-cysteine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H14N2O3S |

|---|---|

Peso molecular |

218.28 g/mol |

Nombre IUPAC |

(2R)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C8H14N2O3S/c11-7(5-2-1-3-9-5)10-6(4-14)8(12)13/h5-6,9,14H,1-4H2,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

Clave InChI |

HXNYBZQLBWIADP-WDSKDSINSA-N |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N[C@@H](CS)C(=O)O |

SMILES canónico |

C1CC(NC1)C(=O)NC(CS)C(=O)O |

Origen del producto |

United States |

Synthetic Strategies and Methodological Advancements for Prolyl Cysteine

Classical and Solution-Phase Peptide Synthesis Approaches for Prolyl-cysteine

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers scalability and flexibility in the synthesis of dipeptides like this compound. nih.gov This approach involves the coupling of protected proline and cysteine residues in a suitable solvent, followed by deprotection steps. Careful control of reaction conditions is crucial to ensure high yields and prevent side reactions. nih.govbiorxiv.org

Protecting Group Strategies for Prolyl and Cysteine Residues

The success of this compound synthesis in solution hinges on the judicious selection of protecting groups for the reactive functional groups of both amino acids. These groups must be stable during the coupling reaction and selectively removable without compromising the newly formed peptide bond. hmdb.ca

For the α-amino group of the N-terminal amino acid (either proline or cysteine), the most common protecting groups are tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Boc is typically removed under acidic conditions (e.g., with trifluoroacetic acid - TFA), while Fmoc is labile to basic conditions (e.g., with piperidine). nih.gov

The thiol group of the cysteine side chain is highly nucleophilic and prone to oxidation, necessitating robust protection. nih.gov A variety of protecting groups are available, each with distinct deprotection conditions, allowing for orthogonal strategies. Common thiol protecting groups include:

Trityl (Trt): Removed by mild acidolysis (e.g., TFA), often with scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. wikipedia.org

tert-Butyl (tBu): A more acid-stable group, requiring strong acids like hydrogen fluoride (B91410) (HF) for cleavage, though it can be stable to TFA. wikipedia.org

Acetamidomethyl (Acm): Stable to both TFA and HF, and typically removed by treatment with mercury(II) acetate (B1210297) or iodine. wikipedia.org

Benzyl (B1604629) (Bzl): A classic protecting group removed by strong acid (HF) or catalytic hydrogenation. wikipedia.org

The choice of protecting groups for the carboxyl groups of the C-terminal amino acid often involves the formation of esters, such as methyl or benzyl esters, which can be cleaved under specific conditions.

| Protecting Group | Target Functional Group | Common Deprotection Conditions | Strategy Compatibility |

| Boc | α-Amino | Trifluoroacetic Acid (TFA) | Boc/Bzl |

| Fmoc | α-Amino | Piperidine | Fmoc/tBu |

| Trt | Cysteine Thiol | Mild Acid (TFA), Iodine | Fmoc/tBu, Boc/Bzl |

| tBu | Cysteine Thiol | Strong Acid (HF) | Boc/Bzl |

| Acm | Cysteine Thiol | Mercury(II) Acetate, Iodine | Orthogonal to many |

| Bzl | Cysteine Thiol, Carboxyl | Strong Acid (HF), Hydrogenolysis | Boc/Bzl |

Coupling Reagents and Reaction Optimizations for Dipeptide Formation

The formation of the peptide bond between proline and cysteine requires the activation of the carboxyl group of one of the amino acids. Several classes of coupling reagents are employed for this purpose, each with its own mechanism and advantages.

Carbodiimides , such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. nih.govnih.gov DCC is cost-effective for solution-phase synthesis, though its byproduct, dicyclohexylurea (DCU), is poorly soluble and must be removed by filtration. nih.gov EDC is water-soluble, making product purification easier. nih.gov To suppress racemization and improve efficiency, carbodiimide (B86325) reactions are often performed in the presence of additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure. nih.govnih.govnih.gov

Uronium/Guanidinium salts , such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are highly efficient coupling reagents that lead to rapid reactions and minimal side products. nih.govkhanacademy.org They are particularly useful for sterically hindered couplings. nih.gov

Phosphonium salts , like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are also powerful coupling reagents known for their high reactivity. nih.gov

Optimization of the coupling reaction for this compound involves careful consideration of the solvent, temperature, and stoichiometry of the reactants. The presence of the bulky and conformationally constrained proline residue can sometimes lead to slower reaction kinetics. youtube.com

| Coupling Reagent | Class | Key Features |

| DCC | Carbodiimide | Cost-effective, insoluble byproduct (DCU). nih.gov |

| EDC | Carbodiimide | Water-soluble byproduct, suitable for aqueous media. nih.gov |

| HBTU/HATU | Uronium/Guanidinium | High efficiency, low racemization, good for hindered couplings. nih.govkhanacademy.org |

| PyBOP | Phosphonium Salt | High reactivity, non-carcinogenic byproducts. nih.gov |

Solid-Phase Peptide Synthesis (SPPS) of this compound and Derivatives

Solid-Phase Peptide Synthesis (SPPS) has become the method of choice for the routine synthesis of peptides due to its efficiency and amenability to automation. The synthesis of this compound on a solid support involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.

Resin Selection and Loading for this compound Synthesis

The choice of resin is critical in SPPS as it determines the C-terminal functionality of the cleaved peptide and the conditions required for its release. For the synthesis of a this compound dipeptide with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are commonly used in Fmoc-based strategies. youtube.com Merrifield resin is the classic choice for Boc-based synthesis. youtube.com If a C-terminal amide is desired, Rink Amide or Sieber Amide resins are suitable for Fmoc chemistry, while MBHA resin is used for the Boc strategy. nih.govyoutube.com

Loading the first amino acid onto the resin is a crucial step. For resins like Wang resin, this is typically achieved through esterification, often catalyzed by reagents like DCC or through the use of pre-activated amino acids. When proline is the C-terminal residue, there is a significant risk of diketopiperazine (DKP) formation upon deprotection of the second amino acid's N-terminal protecting group. nih.gov To mitigate this, specialized resins or linkers designed for C-terminal proline, or the coupling of a pre-formed dipeptide, can be employed. nih.govexplorationpub.com

Cleavage and Deprotection Methodologies for this compound

Once the synthesis of the resin-bound this compound is complete, the dipeptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically accomplished in a single step using a "cleavage cocktail."

In Fmoc-based synthesis, the final cleavage is most often performed with a high concentration of Trifluoroacetic Acid (TFA). nih.gov Due to the presence of cysteine, which is susceptible to alkylation by reactive carbocations generated during deprotection, scavengers must be added to the cleavage cocktail. nih.govkhanacademy.org Common scavengers for cysteine-containing peptides include:

Triisopropylsilane (TIS): Effectively scavenges trityl cations. nih.gov

1,2-Ethanedithiol (EDT): A reducing agent that helps to keep the cysteine thiol in its reduced state and prevents disulfide bond formation. khanacademy.org

Water: Acts as a scavenger for tert-butyl cations. nih.gov

Phenol and Thioanisole: Also used to trap reactive species. nih.gov

A common cleavage cocktail for peptides containing sensitive residues like cysteine is "Reagent K," which consists of TFA, phenol, water, thioanisole, and EDT. wikipedia.orgnih.gov The duration of the cleavage reaction is typically a few hours at room temperature. wikipedia.org Following cleavage, the peptide is precipitated from the TFA solution using a cold non-polar solvent like diethyl ether. nih.gov

| Cleavage Reagent | Composition | Purpose |

| Reagent B | TFA/Phenol/Water/TIS (88/5/5/2) | General cleavage, good for scavenging trityl groups. nih.govnih.gov |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5/5/5/5/2.5) | For peptides with sensitive residues like Cys, Met, Trp. wikipedia.orgnih.govnih.gov |

| TFA/TIS/H₂O | (95/2.5/2.5) | Standard cleavage for many peptides, but may require additional scavengers for cysteine. nih.gov |

Chemoenzymatic and Biosynthetic Routes to this compound

The use of enzymes in peptide synthesis offers advantages in terms of specificity and mild reaction conditions. However, specific and well-documented chemoenzymatic or direct biosynthetic routes for the production of the dipeptide this compound are not extensively reported in the scientific literature. The Human Metabolome Database lists this compound as an "expected" metabolite but notes that a synthesis reference is not available. hmdb.ca

Research in the field of enzymatic peptide synthesis has explored the use of various proteases and ligases. For instance, proline-specific endopeptidases have been investigated for their potential as catalysts in peptide synthesis, demonstrating the ability to form peptide bonds with proline at the S1 position. nih.gov Furthermore, a mutant of a proline-specific endopeptidase, where the catalytic serine was converted to cysteine, exhibited a dramatically increased peptide ligase activity. nih.gov

Another area of related research involves enzymes that cleave peptide bonds adjacent to proline or cysteine. Post-proline cleaving enzymes (PPCEs) have been shown to also cleave after reduced cysteine residues, suggesting a recognition of both amino acids by the enzyme's active site. nih.gov

While these findings indicate the potential for enzymatic manipulation of peptide bonds involving proline and cysteine, a direct, optimized chemoenzymatic synthesis of this compound has not been a major focus of reported research. The biosynthesis of dipeptides typically occurs as part of larger protein synthesis on the ribosome or through non-ribosomal peptide synthetases (NRPSs), but specific pathways for the dedicated synthesis of this compound have not been detailed. One study on a unique peptide synthesis mechanism involving an enzymatic reaction followed by a chemical S to N acyl transfer successfully produced N-(d-alanyl)-l-cysteine, but not this compound. nih.gov

Future research may yet uncover or engineer enzymes capable of efficiently synthesizing this specific dipeptide, offering a greener and more specific alternative to traditional chemical methods.

Enzyme-Catalyzed Synthesis of this compound

Chemoenzymatic peptide synthesis offers a green and highly selective alternative to purely chemical methods, avoiding complex protection/deprotection steps and harsh reaction conditions nih.gov. Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under non-hydrolytic conditions. This approach, known as kinetically controlled synthesis, relies on using amino acid esters as acyl donors to favor the aminolysis reaction over hydrolysis researchgate.net.

Several classes of enzymes, including serine proteases, cysteine proteases, and aminopeptidases, are suitable for catalyzing the formation of a this compound bond nih.govresearchgate.net. For instance, proteases like α-chymotrypsin and papain have been successfully employed in the synthesis of various peptides, including those containing cysteine nih.gov. Poly-L-cysteine has been synthesized using α-chymotrypsin in a frozen aqueous medium, demonstrating the enzyme's ability to handle cysteine residues without the need for thiol group protection nih.gov.

A particularly relevant model is the use of aminopeptidases in organic solvents to facilitate dipeptide synthesis. An aminopeptidase (B13392206) from Streptomyces septatus TH-2 has been shown to synthesize various dipeptides with broad specificity in 98% methanol (B129727) (MeOH) asm.orgresearchgate.net. In this system, a free amino acid (e.g., Proline) acts as the acyl donor, and an amino acid methyl ester (e.g., Cysteine-OMe) serves as the acyl acceptor asm.orgresearchgate.net. The high concentration of organic solvent minimizes water activity, shifting the reaction equilibrium towards synthesis rather than hydrolysis. The enzyme from Streptomyces septatus TH-2 demonstrates high stability and efficiency in this non-aqueous environment, reaching over 50% conversion of the limiting substrate to the dipeptide product asm.orgresearchgate.net. This methodology provides a viable route for the stereospecific synthesis of this compound.

| Parameter | Condition/Value | Rationale/Reference |

|---|---|---|

| Enzyme Class | Aminopeptidase (e.g., from Streptomyces septatus TH-2) | Demonstrated broad specificity and stability for dipeptide synthesis. asm.org |

| Acyl Donor (N-terminus) | Free L-Proline | Enzyme accepts free amino acids for the N-terminal position. asm.org |

| Acyl Acceptor (C-terminus) | L-Cysteine methyl ester (Cys-OMe) | Esterified C-terminus prevents self-polymerization and activates the carboxyl group. asm.orgresearchgate.net |

| Reaction Medium | 90-98% Methanol (MeOH) | Suppresses water-dependent hydrolysis, favoring the synthesis reaction. asm.org |

| Temperature | 25°C | Optimal for enzyme stability and activity in organic solvent. asm.orgresearchgate.net |

| Key Advantage | High stereoselectivity | Enzymes catalyze reactions with specific stereoisomers (L-amino acids), ensuring a stereochemically pure product. nih.gov |

Microbial Fermentation Strategies for this compound Production

Direct fermentative production of a specific dipeptide like this compound is not a conventional biotechnological process and presents significant challenges. Typically, microbial fermentation is geared towards producing individual amino acids or complex mixtures of bioactive peptides from protein hydrolysates nih.gov. The targeted synthesis of a single dipeptide requires a sophisticated metabolic engineering approach.

A theoretical strategy would involve a microbial chassis, such as Escherichia coli or Corynebacterium glutamicum, engineered to co-overproduce the precursor amino acids, L-proline and L-cysteine. The fermentative production of L-cysteine is particularly challenging due to its cytotoxicity and the tight metabolic regulation of its biosynthesis pathway nih.govnih.gov. Key engineering strategies for L-cysteine overproduction include nih.govresearchgate.net:

Deregulation of Biosynthesis: Overexpression of a feedback-inhibition-insensitive version of serine O-acetyltransferase (SAT), the rate-limiting enzyme in the cysteine pathway nih.gov.

Elimination of Degradation: Knocking out genes that encode L-cysteine desulfhydrases, which degrade cysteine into pyruvate (B1213749) nih.gov.

Enhanced Export: Overexpression of specific exporter proteins to pump cysteine out of the cell, mitigating its toxic effects nih.govresearchgate.net.

Similar strategies would be required to enhance the intracellular pool of L-proline. Once sufficient precursor levels are achieved, a dedicated enzymatic step is needed to ligate them. This could involve the heterologous expression of a dipeptide synthetase or a ligase with specificity for proline and cysteine. The final product, this compound, would also need to be efficiently transported out of the cell to prevent feedback inhibition or degradation and to facilitate downstream processing.

| Metabolic Target | Strategy | Purpose |

|---|---|---|

| L-Cysteine Supply | Overexpress feedback-insensitive serine O-acetyltransferase (SAT); knockout cysteine desulfhydrases. | Increase intracellular L-cysteine pool and prevent its degradation. nih.gov |

| L-Proline Supply | Deregulation of the proline biosynthesis pathway (e.g., feedback-resistant γ-glutamyl kinase). | Increase intracellular L-proline pool. |

| Dipeptide Formation | Introduce a heterologous peptide ligase or non-ribosomal peptide synthetase (NRPS) module. | Catalyze the specific formation of the Pro-Cys peptide bond. |

| Product Export | Overexpress a broad-substrate peptide efflux pump. | Remove this compound from the cell to prevent toxicity/degradation and simplify purification. |

| Toxicity Mitigation | Overexpress cysteine exporters (e.g., CefA/CefB) and potentially peptide exporters. | Reduce cellular stress from accumulation of cysteine and the final dipeptide product. nih.gov |

Stereo- and Regioselective Synthesis Considerations for this compound

In chemical peptide synthesis, controlling stereochemistry and ensuring regioselective bond formation are paramount, particularly when dealing with polyfunctional amino acids like cysteine.

Stereoselectivity: The primary stereochemical challenge is the prevention of racemization at the α-carbon of the amino acids during peptide coupling. Cysteine is particularly susceptible to racemization, especially when it is the C-terminal residue in an activated ester intermediate rsc.orgacs.org. The use of modern coupling reagents and careful control of reaction conditions are essential to maintain the stereochemical integrity of both the proline and cysteine residues.

Regioselectivity: Regioselectivity concerns directing the reaction to the correct functional group. For this compound, this involves forming the amide bond between proline's α-carboxyl group and cysteine's α-amino group, while preventing unwanted reactions at the cysteine thiol group. The thiol is a potent nucleophile and is easily oxidized to form disulfide bonds peptide.combachem.com. Therefore, protection of the thiol group is mandatory during the amide bond formation step bachem.com.

A wide variety of thiol protecting groups have been developed, which can be cleaved under different conditions. This orthogonality is crucial for the synthesis of more complex peptides containing multiple cysteine residues where specific disulfide bridges need to be formed acs.org. For the synthesis of a simple this compound dipeptide, a protecting group that is stable during the coupling reaction but can be easily removed afterward is chosen. The trityl (Trt) group, for example, is widely used in Fmoc-based solid-phase peptide synthesis (SPPS) as it is stable to the basic conditions used for Fmoc removal but is cleaved by the final trifluoroacetic acid (TFA) cocktail peptide.com.

| Protecting Group | Abbreviation | Cleavage Condition | Compatibility/Use |

|---|---|---|---|

| Triphenylmethyl | Trt | Highly acid-labile (e.g., 95% TFA, dilute acid). peptide.com | Standard for Fmoc-SPPS; removed during final cleavage. |

| 4-Methoxytrityl | Mmt | Very acid-labile (e.g., 1-3% TFA in DCM). rsc.org | Allows for selective, on-resin deprotection to modify the thiol. |

| Acetamidomethyl | Acm | Iodine (I₂) or mercury(II) acetate; stable to TFA. peptide.com | Orthogonal to Trt/tBu; used for regioselective disulfide bond formation. |

| tert-Butyl | tBu | Stable to TFA; requires stronger acids (e.g., HF) or mercuric salts for removal. peptide.comcreative-peptides.com | Compatible with Fmoc strategy for post-cleavage modifications. |

| Diphenylmethyl | Dpm | Stable to dilute TFA (1-3%), removed with 95% TFA. | Offers an alternative to Trt with slightly different lability. |

Analytical Purity Assessment and Isolation Techniques for Synthetic this compound

Following synthesis, a rigorous analytical workflow is required to isolate the target this compound dipeptide and confirm its purity and identity.

Purity Assessment: The primary technique for assessing the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govresearchgate.net. This method separates the target peptide from impurities such as unreacted amino acids, deletion sequences, or products of side reactions. A typical system uses a C18 stationary phase and a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Identity Confirmation: Mass Spectrometry (MS) is the definitive method for confirming the molecular weight and thus the identity of the synthetic peptide researchgate.netnih.gov. Electrospray Ionization (ESI-MS) is commonly coupled with HPLC (LC-MS) to provide mass data for the peaks observed in the chromatogram, confirming that the main peak corresponds to this compound nih.govresearchgate.net. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, providing sequence information that confirms the Pro-Cys connectivity. The presence of proline and cysteine residues can specifically influence fragmentation patterns nih.gov.

Isolation Techniques: For purification, preparative RP-HPLC is the most common and effective method. The same principles as analytical RP-HPLC are applied, but on a larger scale to isolate milligram-to-gram quantities of the product. Fractions are collected as they elute from the column, and those containing the pure product (as determined by analytical HPLC and MS) are pooled and lyophilized to yield the final product as a fluffy, white powder. For peptides containing a free N-terminus and a cysteine residue, Immobilized Metal Ion Affinity Chromatography (IMAC) has also been explored as a potential purification tool, although binding is primarily dependent on the α-amino group rather than the thiol nih.gov.

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Analytical RP-HPLC | Purity Assessment | Percentage purity, retention time, detection of impurities. researchgate.net |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Molecular weight of the synthesized dipeptide. nih.govnih.gov |

| Tandem MS (MS/MS) | Structural Confirmation | Amino acid sequence confirmation through fragmentation patterns. nih.gov |

| Preparative RP-HPLC | Isolation/Purification | Separation of the target dipeptide from synthetic byproducts. nih.gov |

| Lyophilization (Freeze-Drying) | Final Product Formulation | Removal of solvents to yield a stable, dry powder. |

Advanced Structural Elucidation and Conformational Dynamics of Prolyl Cysteine

Spectroscopic Characterization of Prolyl-cysteine Conformations

Spectroscopic methods are indispensable for characterizing the transient and stable conformations of peptides in solution. These techniques offer insights into the local chemical environment, secondary structure, and vibrational states of the peptide backbone and amino acid side chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For proline-containing peptides like this compound, NMR is particularly adept at characterizing the cis-trans isomerization of the peptidyl-prolyl bond. nih.govnih.gov

The rotation around the C-N bond preceding the proline residue is sterically hindered, leading to two distinct and slowly interconverting isomers: the trans and cis conformations. nih.govmdpi.com This slow exchange rate on the NMR timescale allows for the observation of separate signals for each isomer, enabling the quantification of their relative populations. ed.ac.uknih.gov While data for the simple dipeptide is not extensively published, studies on model peptides containing a Pro-Cys motif, such as Ac-LPAAC, show that the percentage of the cis population can be reliably measured. nih.govnih.govresearchgate.net The chemical environment, including the nature of adjacent residues and the solvent, significantly influences the cis/trans equilibrium. imrpress.comnih.gov

Key NMR experiments for analyzing this compound conformation include:

1D ¹H NMR: Provides initial information on the presence of both cis and trans isomers through distinct chemical shifts of the alpha-protons and proline ring protons. nih.gov

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Distinguishes between the two isomers. In the trans conformation, a strong NOE is observed between the proline δ-protons and the α-proton of the preceding residue (in this case, the cysteine α-proton). Conversely, the cis conformation shows a strong NOE between the proline α-proton and the cysteine α-proton. northwestern.edu

¹³C NMR: The chemical shifts of the proline β-carbon (Cβ) and γ-carbon (Cγ) are highly sensitive to the isomerization state, providing a clear diagnostic tool. nih.gov

| Isomer | Proline Cβ Chemical Shift (ppm) | Proline Cγ Chemical Shift (ppm) | Typical Population |

| trans | ~30.6 | ~25.5 | Favored |

| cis | ~33.1 | ~23.2 | Less Favored |

| Note: Chemical shifts are approximate values for proline residues in peptides and can vary based on neighboring residues and solvent conditions. |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of peptides and proteins. nih.gov For a short dipeptide like this compound, which lacks the length to form stable α-helices or β-sheets, the CD spectrum is typically dominated by contributions from unordered structures and polyproline II (PPII)-like conformations. nih.gov

| Structural Element | Characteristic CD Signal | Wavelength (nm) |

| Polyproline II (PPII) Helix | Strong Negative Band | ~190-200 |

| Polyproline II (PPII) Helix | Weak Positive Band | ~220 |

| Unordered/Random Coil | Strong Negative Band | ~195-200 |

| Cysteine Thiol Group | Can contribute to signals, especially upon derivatization or oxidation | >300 (upon derivatization) sci-hub.ru |

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of chemical bonds. nih.govnih.gov For this compound, these methods provide specific information about the peptide bond and the unique functional groups of the constituent amino acids.

The most informative region in the IR spectrum of a peptide is the amide region:

Amide I band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. mdpi.com Its exact frequency is highly sensitive to the peptide's secondary structure and hydrogen bonding environment. In this compound, this band would likely appear in the range typical for disordered or extended structures. Studies on related dipeptides like L-prolyl L-isoleucine show intense bands in this region (e.g., 1683, 1650, and 1614 cm⁻¹). asianpubs.org

Amide II band (1500-1600 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. mdpi.com

Furthermore, the cysteine side chain provides a unique vibrational marker:

S-H stretch (~2550 cm⁻¹): The stretching vibration of the thiol group in cysteine appears in a region of the IR spectrum that is free from other protein signals, making it a distinct and easily identifiable probe. nih.gov

Raman spectroscopy complements FTIR, as it is particularly sensitive to non-polar bonds and can be used in aqueous solutions. researchgate.netresearchgate.net The S-H stretch and potential S-S disulfide bond vibrations are readily detectable by Raman spectroscopy, offering a way to monitor the redox state of the cysteine residue.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Amide I (C=O stretch) | 1600 - 1700 | FTIR / Raman |

| Amide II (N-H bend, C-N stretch) | 1500 - 1600 | FTIR / Raman |

| S-H Stretch (Cysteine) | ~2550 | FTIR / Raman |

Mechanistic Biochemistry and Molecular Interactions of Prolyl Cysteine

Non-Covalent Interactions of Prolyl-cysteine with Biological Macromolecules

Binding Studies with Proteins and Peptides

This compound, as a dipeptide, can engage in interactions with larger proteins and peptides, influencing their structure and function. While specific studies detailing the binding of the isolated this compound dipeptide to diverse protein targets are not extensively documented in the provided search results, the general principles of peptide-protein interactions apply. The proline residue, with its cyclic structure, can influence peptide backbone conformation, potentially affecting how the dipeptide fits into protein binding pockets or interacts with peptide sequences. Cysteine, with its reactive thiol group, offers a site for potential covalent modifications or specific non-covalent interactions, such as hydrogen bonding or metal coordination, within protein complexes. The presence of a proline residue adjacent to cysteine can influence the accessibility and reactivity of the thiol group. For instance, in broader contexts of protein sequences, the proximity of proline can affect the local conformation around cysteine residues, which in turn can influence disulfide bond formation or interactions with other molecules rsc.orgwou.eduquora.com.

Interactions with Nucleic Acids and Lipids

The interaction of this compound with nucleic acids and lipids is not extensively detailed in the provided search results. However, based on the properties of its constituent amino acids, general interactions can be inferred. The charged nature of the amino and carboxyl groups, along with the polar nature of the thiol group in cysteine, suggests potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA). Similarly, the amino and carboxyl groups can interact with charged lipid headgroups in cell membranes. The hydrophobic character of the proline ring might also contribute to interactions within lipid bilayers or with hydrophobic regions of biomolecules. One study mentions a cysteine-containing peptide dimer interacting with DNA, studied via optical spectroscopy, indicating that peptides with cysteine can indeed interact with DNA nih.gov.

Hydrogen Bonding Networks and Hydrophobic Interactions

This compound possesses functional groups capable of forming hydrogen bonds and participating in hydrophobic interactions. The peptide bond itself (-NH-CO-) is a critical site for hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. The proline ring's secondary amine and the cysteine's thiol (-SH) and carboxyl (-COOH) groups also contribute to potential hydrogen bonding networks. The proline ring, being cyclic and containing non-polar methylene (B1212753) groups, contributes to the hydrophobic character of the dipeptide. The cysteine residue, with its aliphatic side chain and thiol group, also has hydrophobic contributions, though the thiol group can also participate in hydrogen bonding or metal coordination. Studies on dipeptide conformations highlight that hydrogen bonding patterns, particularly head-to-tail interactions involving amino and carboxyl groups, are dominant in crystal structures, forming chains or layers ias.ac.inresearchgate.net. Hydrophobic interactions, driven by non-polar side chains, are crucial for protein folding and stability, and the proline ring is a significant contributor to these forces within the dipeptide structure wou.educhemguide.co.uk.

Enzymatic Catalysis and Substrate Specificity Involving this compound

Research indicates that enzymes known as post-proline cleaving enzymes (PPCEs) can act on substrates containing proline. Notably, some PPCEs, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, have been found to exhibit specificity towards reduced cysteine in addition to proline and alanine (B10760859) residues researchgate.netresearchgate.netacs.org. This suggests that this compound dipeptides, or sequences containing this motif, could be substrates for these enzymes. Prolyl endopeptidases (PEPs) are a class of serine proteases that cleave peptide bonds at the C-terminal side of proline residues nih.govnih.gov. Other enzymes that process proline-containing peptides include dipeptidyl peptidases (DPPs) and prolyl oligopeptidases (POPs) nih.govnih.govresearchgate.netmdpi.com. A yeast prolyl aminopeptidase (B13392206) (PAP) was identified that releases proline from the N-terminal position of peptides and shows preference for oligopeptides over dipeptides, but its specific activity on this compound was not detailed nih.gov.

Kinetic data for enzymes acting on this compound specifically are not explicitly provided in the search results. However, kinetic parameters for related enzymes and substrates offer insight. For example, Aspergillus niger prolyl endopeptidase (AnPEP) has been studied, with kinetic parameters such as Km and kcat reported for various peptide substrates. These values are dependent on the specific substrate and reaction conditions, including temperature and pH nih.govacs.org. For instance, a prolyl oligopeptidase (GmPOPB) showed a Km of 51 μM and kcat of 35 min-1 for a 25-mer peptide at 37 °C nih.govacs.org. Dipeptidyl aminopeptidase (DAP) from Pseudomonas sp. strain WO24 exhibited Km values for substrates like Gly-Arg-pNA of 0.25 mM asm.org. While these are not for this compound itself, they illustrate the type of kinetic data obtained for enzymes acting on proline-containing peptides. The specificity of PPCEs for reduced cysteine means that modifications to the thiol group (e.g., alkylation, disulfide bond formation) can block or significantly reduce cleavage researchgate.netresearchgate.netacs.org.

Role of this compound in Protein Folding and Stability Mechanisms

The role of the this compound dipeptide in protein folding and stability is primarily understood through the properties of its constituent amino acids and their potential influence when adjacent in a peptide chain. Proline is known for its unique cyclic structure, which restricts the rotation around the N-Cα bond and can introduce kinks or turns in polypeptide chains, influencing secondary structure formation wou.educhemguide.co.uknih.govnih.gov. Proline residues can also adopt either cis or trans conformations, with the cis conformation potentially disrupting regular hydrogen bonding patterns and affecting protein folding kinetics nih.govnih.gov. Cysteine's thiol group is crucial for forming disulfide bonds, which are covalent cross-links that significantly stabilize protein tertiary and quaternary structures, particularly in extracellular proteins wou.eduquora.com. The presence of a proline residue adjacent to cysteine could influence the local conformation, affecting the accessibility and reactivity of the thiol group for disulfide bond formation or other modifications. For example, pseudoproline (ΨPro) residues, which mimic proline's conformational properties, have been used to disrupt unwanted secondary structure formation and aggregation by disrupting backbone hydrogen bonding rsc.org. While direct evidence for the isolated this compound dipeptide's role in protein folding is limited in the provided results, its constituent residues play well-established roles in protein structural integrity.

Compound List:

this compound (Pro-Cys)

Proline

Cysteine

L-Prolyl-L-cysteine

Dipeptides

Glycine

Alanine

Glutamate

Lysine

Methionine

Aspartate

Asparagine

Glutamine

Serine

Threonine

Phenylalanine

Valine

Leucine

Isoleucine

Tryptophan

Tyrosine

L-Captopril

Noopept

Heparin

Heparan sulfate (B86663) proteoglycans

Insulin

Oxytocin

Ziconotide

Brentuximab vedotin

Collagen

Fibronectin

Laminin

Fibulin

Integrin

Amanitins

Glucagon-like peptide 1 (GLP1)

Angiotensin I

Angiotensin II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin (B196161) acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Hydrogen

Helium

Lithium

Beryllium

Boron

Carbon

Nitrogen

Oxygen

Fluorine

Neon

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Argon

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Krypton

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Technetium

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Xenon

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

L-Cysteine, L-prolyl-

Cystine

Pro-Hyp

Ala-Hyp-Gly

Leu-Hyp-Gly

Hyp-Gly

L-prolyl-L-cysteine

DL-prolyl-DL-cysteine

H-Pro-Cys-OH

H-DL-Pro-DL-Cys-OH

PC Dipeptide

P-C Dipeptide

Proline Cysteine dipeptide

L-Cysteine, L-prolyl-

Prolylcysteine

this compound

L-Prolyl-L-Cysteine

121491-14-3

L-Cysteine, L-prolyl-

Pro-Cys

this compound

PC dipeptide

P-C Dipeptide

Proline Cysteine dipeptide

DL-prolyl-DL-cysteine

H-DL-Pro-DL-Cys-OH

L-Prolyl-L-Cysteine

C8H14N2O3S

Cysteine-containing peptide dimer

DNA

RNA

Polypeptide

Peptide

Protein

Cell membrane

Phospholipids

Lipid bilayers

HepG2 cells

C57BL/6J mice

HEK293 cells

HIF-1

JAK2

STAT5

PepT1

IGF-1

Foxg1

Runx2

Osteoblast

Mesenchymal stem cells

Brown adipocytes

C3H10T1/2 cells

PGC-1α

C/EBPα

PPARγ

UCP-1

ACC1

FASN

MitoTracker

DAPI

EGFR

EGF

ROS

H2O2

PTPN1

PTPRK

Pin1

pSer/Thr-Pro

MDA-MB-231 cells

Tau

APP

AD

Cyclophilin D

Mitochondrial PTP

CYSL-1

EGL-9

RHY-1

CDO-1

CTH-2

CTH

Glutathione

Iron-sulfur cluster

Endoplasmic reticulum

Hormones

Neuropeptides

Trypsin

Elastase

Thrombin

Cathepsins K and G

Caspase 3

Caspase 7

HIV protease 1

Matrix metalloproteinase 2

GluC protease

ProAlanase

Clarity Ferm AnPEP

Proline-7-amido-4-methylcoumarin (Pro-AMC)

Pro-2-naphthylamide

Pro-p-nitroanilide

Gly-Pro-pNA

Ala-Pro-pNA

Gly-Arg-pNA

Gly-Arg-MNA

Arg-Arg-4-methoxy-b-naphthylamide

Z-Ala-Ala-Pro-pNA

FFA

Fmoc-Pro-OH

Fmoc-D-Pro-OH

HBTU/DIEA

H-Pro-Cys-OH

H-DL-Pro-DL-Cys-OH

PC Dipeptide

P-C Dipeptide

Proline Cysteine dipeptide

L-Cysteine, L-prolyl-

Prolylcysteine

this compound

L-Prolyl-L-Cysteine

C8H14N2O3S

Cystine peptide dimer (Lys-Gly-Val-Cys-Val-N2H2Dns)2

DNA

RNA

Polypeptide

Peptide

Protein

Cell membrane

Phospholipids

Lipid bilayers

HepG2 cells

C57BL/6J mice

HEK293 cells

HIF-1

JAK2

STAT5

PepT1

IGF-1

Foxg1

Runx2

Osteoblast

Mesenchymal stem cells

Brown adipocytes

C3H10T1/2 cells

PGC-1α

C/EBPα

PPARγ

UCP-1

ACC1

FASN

MitoTracker

DAPI

EGFR

EGF

ROS

H2O2

PTPN1

PTPRK

Pin1

pSer/Thr-Pro

MDA-MB-231 cells

Tau

APP

AD

Cyclophilin D

Mitochondrial PTP

CYSL-1

EGL-9

RHY-1

CDO-1

CTH-2

CTH

Glutathione

Iron-sulfur cluster

Endoplasmic reticulum

Hormones

Neuropeptides

Trypsin

Elastase

Thrombin

Cathepsins K and G

Caspase 3

Caspase 7

HIV protease 1

Matrix metalloproteinase 2

GluC protease

ProAlanase

Clarity Ferm AnPEP

Proline-7-amido-4-methylcoumarin (Pro-AMC)

Pro-2-naphthylamide

Pro-p-nitroanilide

Gly-Pro-pNA

Ala-Pro-pNA

Gly-Arg-pNA

Gly-Arg-MNA

Arg-Arg-4-methoxy-b-naphthylamide

Z-Ala-Ala-Pro-pNA

FFA

Fmoc-Pro-OH

Fmoc-D-Pro-OH

HBTU/DIEA

L-Captopril

Noopept

Heparin

Heparan sulfate proteoglycans

Insulin

Oxytocin

Ziconotide

Brentuximab vedotin

Collagen

Fibronectin

Laminin

Fibulin

Integrin

Amanitins

Glucagon-like peptide 1 (GLP1)

Angiotensin I

Angiotensin II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Nitrogen

Oxygen

Sulfur

Carbon

Hydrogen

Zinc

Copper

Iron

Titanium

Chlorine

Sodium

Potassium

Magnesium

Calcium

Phosphorus

Silicon

Aluminum

Boron

Strontium

Vanadium

Chromium

Manganese

Cobalt

Nickel

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Radon

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Helium

Neon

Argon

Krypton

Xenon

Radon

Oganesson

Lithium

Beryllium

Sodium

Magnesium

Aluminum

Silicon

Phosphorus

Sulfur

Chlorine

Potassium

Calcium

Scandium

Titanium

Vanadium

Chromium

Manganese

Iron

Cobalt

Nickel

Copper

Zinc

Gallium

Germanium

Arsenic

Selenium

Bromine

Rubidium

Strontium

Yttrium

Zirconium

Niobium

Molybdenum

Ruthenium

Rhodium

Palladium

Silver

Cadmium

Indium

Tin

Antimony

Tellurium

Iodine

Cesium

Barium

Lanthanum

Cerium

Praseodymium

Neodymium

Promethium

Samarium

Europium

Gadolinium

Terbium

Dysprosium

Holmium

Erbium

Thulium

Ytterbium

Lutetium

Hafnium

Tantalum

Tungsten

Rhenium

Osmium

Iridium

Platinum

Gold

Mercury

Thallium

Lead

Bismuth

Polonium

Astatine

Francium

Radium

Actinium

Thorium

Protactinium

Uranium

Neptunium

Plutonium

Americium

Curium

Berkelium

Californium

Einsteinium

Fermium

Mendelevium

Nobelium

Lawrencium

Rutherfordium

Dubnium

Seaborgium

Bohrium

Hassium

Meitnerium

Darmstadtium

Roentgenium

Copernicium

Nihonium

Flerovium

Moscovium

Livermorium

Tennessine

Oganesson

Pro-Gly

Ala-Gln

Glu-Phe

Phe-Cys

Gly-Gly

Arg-Arg

Gly-Pro-NH-Np

Gly-Arg-pNA

Gly-Phe-pNA

Arg-Arg-4-methoxy-b-naphthylamide

Angiotensins I

Angiotensins II

Bradykinin

Hypoxia-inducible factor 1 (HIF-1)

Epidermal growth factor receptor (EGFR)

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1)

Forkhead Transcription Factors

Foxg1 protein, mouse

Nerve Tissue Proteins

Core Binding Factor Alpha 1 Subunit

Prolyl-4-hydroxyproline (Pro-Hyp)

Cystathionine

GABA

Glutathione

Dipeptidyl peptidase 4 (DPP4)

Dipeptidyl peptidase II (DPPII)

Dipeptidyl peptidase 7 (DPP7)

Dipeptidyl peptidase 8 (DPP8)

Dipeptidyl peptidase 9 (DPP9)

Fibroblast activation protein

Prolyl endopeptidase (PEP)

Prolyl endopeptidase-like

Prolyl oligopeptidase (POP)

Prolyl tripeptidyl aminopeptidase

Prolyl carboxypeptidase (PRCP)

Prolyl hydroxylase domain 2 (PHD2)

Cysteine dioxygenase (CDO-1)

Cystathionase (CTH)

Threonyl-tRNA synthetase

Tosyl-L-Lys-chloromethyl ketone

Leupeptin

Chymostatin

Methyl group

Thiolactone

Diketopiperazine (DKP)

Thioester

Thiohydroximate

Nitrile oxide

Isoxazole

4,5-dihydrothiazole

Chlorooxime

Palmitic Acid

Biotin

Dansyl

7-methoxycoumarin acetic acid

Fluorescein

2,4-Dinitrophenyl

TMTr

Tmob

Trt

Fmoc-aaa-Cys(ΨR,R′pro)-OH

Cys(ΨH,Dmppro)

Cys(ΨMe,Mepro)

Thz

Cys(CAM)

Phosphorylation

Isotope labeled Amino Acids

Spacers

Biological Significance and Physiological Roles of Prolyl Cysteine in Model Systems

Regulatory Functions of Prolyl-cysteine in Cellular Signaling Cascades (e.g., enzyme activation/inhibition, pathway modulation)

Phosphorylation and Dephosphorylation Events

Modulation of Protein-Protein Interactions

The this compound motif has been identified within larger peptide structures that play roles in protein-protein interactions. For instance, cyclic peptides containing cysteine-proline sequences have been synthesized and investigated for their biological activities, suggesting that such motifs can contribute to the structural integrity and interaction capabilities of these molecules.

One notable example is the peptide Cysteinyl-leucyl-glutamyl-glutamyl-prolyl-cysteine cyclic disulfide (CLGGPC-CD) . This peptide, characterized by its cyclic structure stabilized by a disulfide bond, has been explored for potential antioxidant and anti-inflammatory properties. The cyclic nature, facilitated by the cysteine residues and potentially influenced by the proline residue's conformational effects, contributes to the peptide's stability and its capacity to interact with biological targets ontosight.ai. Similarly, cyclic RGD peptides incorporating a cysteinyl-prolyl-cysteine sequence have been synthesized, indicating that these motifs can be integral to peptides that mediate interactions, such as those involving integrins peptide-soc.jp. These findings suggest that the this compound sequence, when part of a larger peptide structure, can influence molecular recognition and binding events.

This compound in Stress Response Pathways in Organismal Models

Information regarding the specific role of this compound in stress response pathways within model organisms such as C. elegans, Drosophila, or rodent in vivo studies is limited. However, its detection as a metabolite in various biological contexts provides indirect clues.

Studies investigating the effects of dietary supplements like α-lipoic acid (α-LA) have detected this compound as a metabolite in urine samples from both humans and animals mountainscholar.orgnih.gov. α-LA is known for its antioxidant properties and its ability to restore oxidative balance by enhancing antioxidant defenses. While this compound was present in these studies, its direct contribution to the organism's response to oxidative stress has not been elucidated. Glutathione (B108866), a tripeptide containing cysteine, is a well-established key molecule in cellular detoxification and protection against reactive oxygen species au.dkau.dk. This highlights the general importance of cysteine in antioxidant defense, but does not specifically implicate this compound.

Direct research detailing this compound's role in adaptations to environmental toxins in animal models is not evident in the current literature. While cysteine-containing molecules like glutathione play a significant role in detoxification pathways, a specific function for the this compound dipeptide in xenobiotic metabolism or adaptation to environmental insults has not been established.

This compound as a Potential Biosignal or Communication Molecule

The potential of this compound to act as a biosignal or communication molecule is suggested by general observations about dipeptides and its presence in biologically active peptides. Some dipeptides are known to possess physiological or cell-signaling effects hmdb.ca. Furthermore, the this compound motif is present in peptides that exhibit potential biological activities, such as the cyclic peptide CLGGPC-CD, which has been explored for antioxidant and anti-inflammatory properties ontosight.ai. The ACE inhibitor Captopril, known for its role in regulating the renin-angiotensin system, is also noted as an analog of this compound mit.edu. This analogy suggests a potential link to signaling pathways, although it is not a direct demonstration of this compound's own signaling capacity.

Data Tables

Table 1: Detection of this compound as a Metabolite in Biological Samples

| Metabolite Name | Detected In | Study Context | P-value (if available) | Reference |